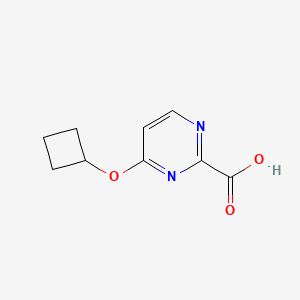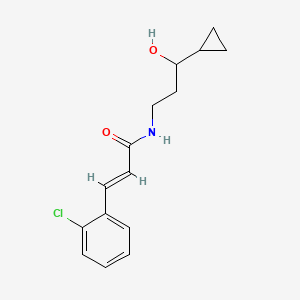
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide
説明
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the cannabinoid receptor type 1 (CB1), which is part of the endocannabinoid system. The endocannabinoid system is involved in many physiological processes, including pain sensation, appetite, mood, and memory. CCPA has been used to study the function of the endocannabinoid system and its potential therapeutic applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with cyclopropylmethylamine to form 2-chloro-N-cyclopropylmethylbenzamide. This intermediate is then reacted with 3-bromo-1-propanol to form (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide.
Starting Materials
2-chlorobenzaldehyde, cyclopropylmethylamine, 3-bromo-1-propanol
Reaction
Step 1: 2-chlorobenzaldehyde is reacted with cyclopropylmethylamine in the presence of a base such as potassium carbonate to form 2-chloro-N-cyclopropylmethylbenzamide., Step 2: 2-chloro-N-cyclopropylmethylbenzamide is then reacted with 3-bromo-1-propanol in the presence of a base such as sodium hydride to form (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide., Step 3: The product is purified using standard techniques such as column chromatography or recrystallization.
作用機序
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a selective agonist of the CB1 receptor. When (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide binds to the CB1 receptor, it activates a signaling pathway that leads to various physiological effects. The CB1 receptor is widely expressed in the brain and is involved in many physiological processes, including pain sensation, appetite, mood, and memory.
生化学的および生理学的効果
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to have various biochemical and physiological effects, including:
1. Activation of the endocannabinoid system: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide activates the endocannabinoid system by binding to the CB1 receptor.
2. Analgesic effects: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to have analgesic effects in animal models of pain.
3. Appetite regulation: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to reduce food intake in animal models.
4. Memory and cognition: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to improve memory and cognition in animal models.
実験室実験の利点と制限
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potency and selectivity: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system.
2. Availability: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is commercially available, which makes it easy to obtain for lab experiments.
3. Versatility: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide can be used in various scientific research applications, including pain management, appetite regulation, and memory and cognition.
Some of the limitations of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide include:
1. Cost: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is relatively expensive, which may limit its use in some lab experiments.
2. Complexity: The synthesis of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a complex process that requires expertise in organic chemistry.
3. Species differences: The effects of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may differ between species, which may limit its use in some lab experiments.
将来の方向性
There are several future directions for the use of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide in scientific research. Some of these include:
1. Therapeutic applications: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has potential as a new class of painkillers and as a treatment for obesity and cognitive disorders. Further research is needed to explore these potential therapeutic applications.
2. Development of new compounds: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide can serve as a lead compound for the development of new compounds that target the endocannabinoid system.
3. Mechanistic studies: Further studies are needed to elucidate the mechanisms of action of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide and its effects on the endocannabinoid system.
4. Species differences: The effects of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may differ between species, and further research is needed to explore these differences.
In conclusion, (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the CB1 receptor and has been used to study the endocannabinoid system and its potential therapeutic applications. (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has various biochemical and physiological effects, including analgesic effects, appetite regulation, and improvement of memory and cognition. Although (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has several advantages and limitations for lab experiments, it has potential for future research in the development of new compounds and therapeutic applications.
科学的研究の応用
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been used in various scientific research applications, including:
1. Studying the endocannabinoid system: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been used to study the function of the endocannabinoid system and its role in regulating physiological processes.
2. Pain management: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to have analgesic effects in animal models of pain. It has been suggested that (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may have potential as a new class of painkillers.
3. Appetite regulation: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to reduce food intake in animal models. It has been suggested that (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may have potential as a treatment for obesity.
4. Memory and cognition: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to improve memory and cognition in animal models. It has been suggested that (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may have potential as a treatment for cognitive disorders such as Alzheimer's disease.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-13-4-2-1-3-11(13)7-8-15(19)17-10-9-14(18)12-5-6-12/h1-4,7-8,12,14,18H,5-6,9-10H2,(H,17,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWVYOBZFXWMRM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C=CC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CCNC(=O)/C=C/C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2951855.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2951856.png)
![Benzo[b]thiophene, 4-ethynyl-](/img/structure/B2951858.png)
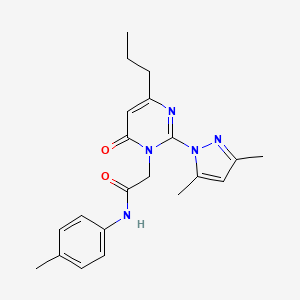
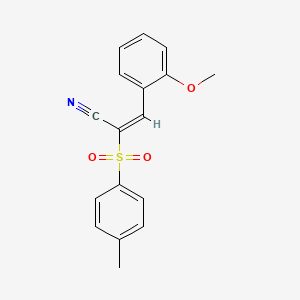
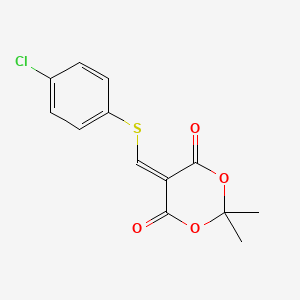
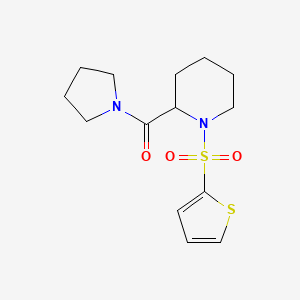
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2951866.png)
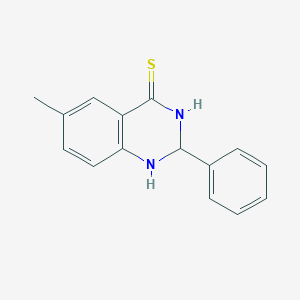
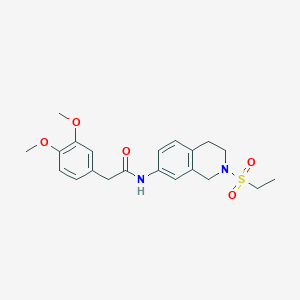
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2951871.png)
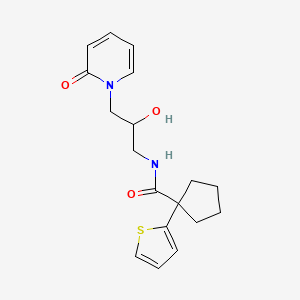
![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2951874.png)
